2-(phenylamino)-N-(pyridin-3-yl)thiazole-4-carboxamide

Description

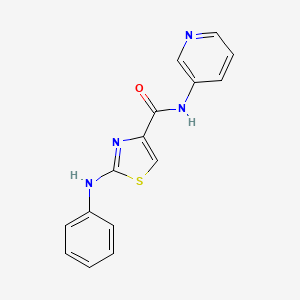

2-(Phenylamino)-N-(pyridin-3-yl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a phenylamino group at position 2 and a pyridin-3-yl carboxamide moiety at position 2. Its molecular structure combines aromatic and nitrogen-rich components, making it a candidate for pharmacological applications, particularly in kinase inhibition or antimicrobial research.

Properties

IUPAC Name |

2-anilino-N-pyridin-3-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-14(17-12-7-4-8-16-9-12)13-10-21-15(19-13)18-11-5-2-1-3-6-11/h1-10H,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZWMYNAGNQBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(phenylamino)-N-(pyridin-3-yl)thiazole-4-carboxamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring is usually formed by cyclization reactions involving thiourea and α-haloketones or α-haloaldehydes.

Introduction of Phenylamino Group: The phenylamino group is introduced through nucleophilic substitution reactions, where aniline derivatives react with halogenated intermediates.

Attachment of Pyridin-3-yl Group: The pyridin-3-yl group is introduced via amide coupling reactions, where the carboxylic acid derivative of the thiazole is reacted with pyridin-3-amine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylamino)-N-(pyridin-3-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the thiazole ring to its corresponding sulfone or sulfoxide derivatives.

Reduction: Reduction reactions can reduce the thiazole ring, leading to the formation of thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can replace the phenylamino or pyridin-3-yl groups with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

Oxidation Products: Thiazole sulfones and sulfoxides.

Reduction Products: Thiazolidine derivatives.

Substitution Products: Various derivatives with different nucleophiles replacing the original groups.

Scientific Research Applications

The biological activity of 2-(phenylamino)-N-(pyridin-3-yl)thiazole-4-carboxamide has been studied. It exhibits potential antimicrobial properties, particularly against bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus. Additionally, its structural components suggest it could interact with various molecular targets, influencing pathways relevant to cancer therapy and other diseases. The combination of phenylamino and pyridin-3-yl groups in this compound provides chemical properties that enhance its biological activity compared to other thiazole derivatives. This dual substitution may offer synergistic effects not present in compounds with only one type of substituent.

Thiazole Derivatives as Enzyme Inhibitors, Antimicrobial Agents, and Anticancer Compounds

Thiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Case Studies

Evren et al. (2019) developed novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested them against the NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells for anticancer activity . Compound 19 demonstrated strong selectivity against both cell lines, with IC50 values of 23.30 ± 0.35 mM and >1000 mM . Compounds 18 and 19 exhibited the highest apoptosis percentage among those tested, but not as high as the standard, cisplatin . The structure activity relation indicated that tetrazole and imidazole rings are essential for activity .

A group of researchers synthesized four N-acylated 2-amino-5-benzyl-1, 3-thiazoles by reacting of 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in the dioxane medium . Compound 20 was shown to be the most active for human glioblastoma U251 cells and human melanoma WM793 cells, possibly due to the presence of benzofuran ring .

A separate research reported a variety of indole-linked thiazoles . Among the generated thiazoles, analogue 21 and others exhibited promising anticancer potential as well as cell line selectivity . The highest activity of this compound might be due to the presence of a methoxy group on different positions of the phenyl ring attached to the second position of the thiazole ring and fluorine substitution on the 5 position of the indole ring (IC 50 = 10–30 µM) . Compound 22 had excellent growth-inhibitory effects on all four cell lines, especially the HT29 cell line . The highest activity of compound 22 may be attributed to the presence of 3,4-dichloro phenyl, which had an IC 50 of 2.01 µM .

A variety of new thiazole-integrated pyridine derivatives bearing phenoxyacetamide moiety as a connecting bridge was produced in the recent investigation . One of the thiazole-pyridine hybrids 23 has better anti-breast cancer efficacy (IC 50 5.71 μM) than the standard drug 5-fluorouracil (IC 50 6.14 μM), which might be due to the presence of the electron-withdrawing group chlorine (Cl) attached to the 4 position of pyridine ring .

Novel thiazole pyrimidine derivatives were synthesized by the cyclization of the 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride during the initial phase of synthesis . Among the newly synthesized compounds, 34 proved to be the most active agent . The SAR analysis revealed that the presence of an electronegative Cl group is an essential requirement to elicit antiproliferative activity .

Mechanism of Action

The mechanism by which 2-(phenylamino)-N-(pyridin-3-yl)thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The phenylamino and pyridin-3-yl groups play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target organism.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s pyridin-3-yl group may favor interactions with polar residues in enzymatic binding pockets, whereas analogs with trimethoxyphenyl () or chloropyridine () substituents prioritize hydrophobic or halogen-bonding interactions.

Core Heterocycle Variations :

- Triazole-based analogs () exhibit distinct electronic profiles due to the triazole’s aromaticity and nitrogen positioning, which may alter binding kinetics compared to thiazole derivatives.

Biological Implications: Thiophene-containing compounds () could engage in sulfur-aromatic interactions with cysteine residues or metal ions in target proteins.

Biological Activity

The compound 2-(phenylamino)-N-(pyridin-3-yl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available thiazole precursors. The presence of both the phenyl and pyridine rings is crucial for its biological activity, as these moieties are known to enhance interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazoles have been shown to inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. In one study, a related compound was found to inhibit CDK4 and CDK6, leading to reduced tumor growth in various cancer cell lines, including MV4-11 and A549 cells .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A549 | 2.04 | CDK inhibition |

| Compound 2 | MV4-11 | 1.25 | Induction of apoptosis |

| Compound 3 | Caco2 | 1.98 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications, particularly against Mycobacterium tuberculosis. In vitro studies indicated that modifications at the C-4 position of the thiazole core significantly enhanced antibacterial activity . The selectivity index (SI) for certain derivatives was reported as high as 26, indicating a favorable therapeutic window.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | Activity (MIC) | Selectivity Index |

|---|---|---|

| Compound A | 0.5 µg/mL | 26 |

| Compound B | 1.0 µg/mL | 20 |

Structure-Activity Relationships (SAR)

The SAR studies reveal that the substitution patterns on the thiazole and pyridine rings are critical for enhancing biological activity. Specifically, electron-withdrawing groups at specific positions on the phenyl ring have been associated with improved potency against cancer cells and bacteria .

Key Findings:

- Electron-Withdrawing Groups: Enhance potency; for example, para-substituted phenyl groups increase cytotoxicity.

- Pyridine Substituents: The presence of a pyridin-3-yl moiety significantly contributes to the compound’s ability to inhibit key enzymes involved in cancer progression .

Case Studies

In a notable case study involving a series of thiazole derivatives, researchers found that modifications leading to increased lipophilicity resulted in enhanced anticancer activity while maintaining low cytotoxicity towards normal cells. These findings underscore the potential of thiazole derivatives as lead compounds in drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(phenylamino)-N-(pyridin-3-yl)thiazole-4-carboxamide, and what reaction conditions are critical for each step?

- Methodological Answer : The synthesis typically involves cyclization to form the thiazole core. For example, thioamide and haloketone precursors undergo cyclization under acidic or basic conditions to generate the thiazole ring . Subsequent steps include Suzuki or Heck coupling for introducing pyridine or tetrahydropyran moieties, followed by amidation to form the carboxamide group. Palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres (N₂/Ar) are critical for coupling reactions . Post-synthetic purification often employs column chromatography and recrystallization.

Q. How is structural characterization of this compound performed to confirm its identity and purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and stereochemistry. For instance, ¹H NMR peaks for aromatic protons in the pyridine and phenyl rings appear between δ 7.0–8.5 ppm . High-resolution mass spectrometry (HRMS) or ESI-MS confirms molecular weight, while HPLC (e.g., C18 columns, 98–99% purity) ensures purity . X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What analytical techniques are employed to assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Accelerated stability studies in solvents (DMSO, ethanol) at different temperatures (e.g., 4°C, 25°C, 40°C) monitor degradation via HPLC. Mass spectrometry identifies degradation products, while thermogravimetric analysis (TGA) evaluates thermal stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound, particularly when scaling up synthesis?

- Methodological Answer : Reaction optimization involves screening catalysts (e.g., PdCl₂ vs. Pd(OAc)₂), solvents (DMF vs. THF), and temperature gradients. For example, palladium-catalyzed couplings in DMF at 80°C improved yields by 20% compared to THF . Computational tools (e.g., DFT calculations) predict transition states to guide solvent/catalyst selection, as demonstrated in ICReDD’s reaction path search methods .

Q. What strategies address stereochemical challenges in synthesizing chiral derivatives of this thiazole-carboxamide?

- Methodological Answer : Chiral resolution via HPLC with amylose-based columns separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., (S)-proline) or enantioselective catalysis (e.g., BINAP ligands) ensures stereochemical control . For example, compound 69 (a derivative) was synthesized with 99% enantiomeric excess using (S)-configured precursors .

Q. How can computational methods aid in designing novel derivatives with enhanced biological activity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). QSAR models correlate structural features (e.g., logP, hydrogen bond donors) with activity. For instance, trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in compound 66 . ICReDD’s integrated computational-experimental workflows reduce trial-and-error by prioritizing high-potential candidates .

Q. How should researchers resolve contradictions in reported biological activities of thiazole-carboxamide derivatives across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times). Replicate experiments using standardized protocols (e.g., MTT assays at 48h vs. 72h). Meta-analyses of IC₅₀ values and structural comparisons (e.g., substituent effects on the thiazole ring) clarify structure-activity relationships. For example, compound 9c showed varied activity due to bromophenyl vs. fluorophenyl substitutions .

Data Contradiction Analysis

Q. Why do yields for similar derivatives vary significantly in published syntheses?

- Methodological Answer : Yield discrepancies often stem from subtle differences in reaction conditions (e.g., moisture-sensitive catalysts, inert atmosphere integrity). For instance, compound 59 was synthesized in 6% yield due to steric hindrance from the tetrahydronaphthalenyl group, while compound 66 achieved 75% yield with less bulky substituents . Systematic reproducibility studies (e.g., varying equivalents of reagents) isolate critical variables.

Methodological Recommendations

- Stereochemical Analysis : Use chiral shift reagents in NMR (e.g., Eu(hfc)₃) to confirm enantiopurity .

- Biological Assays : Include positive controls (e.g., imatinib for kinase inhibition) and validate results across multiple assays (e.g., enzymatic vs. cellular) .

- Computational Validation : Cross-verify docking results with molecular dynamics simulations to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.